molecular formula C18H17ClNNaO4S B1683539 Z 335 CAS No. 146731-14-8

Z 335

Cat. No.: B1683539
CAS No.: 146731-14-8
M. Wt: 401.8 g/mol
InChI Key: UEPBEZPJELQKJV-UHFFFAOYSA-M
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Description

The compound corresponding to the InChIKey UEPBEZPJELQKJV-UHFFFAOYSA-M is identified as pestalafuranone F (compound 3), a secondary metabolite isolated from fungal sources . Its molecular formula was determined to be C₁₁H₁₄O₂ via high-resolution electron ionization mass spectrometry (HREIMS), with an observed [M]⁺ peak at m/z 178.0989 (calculated 178.0994) . Structurally, pestalafuranone F belongs to the furanone class, characterized by a bicyclic framework with a substituted methylene unit at position C-11. This distinguishes it from related analogs like pestalafuranones A and B, which contain an additional oxygen atom in their structures .

Key spectroscopic features include:

  • ¹H-NMR: A high-field shift of H-11 (δH 2.28 ppm) compared to pestalafuranone B (δH 4.53 ppm), indicating alkylation of the oxymethine group to a methylene unit .
  • ¹³C-NMR: A significant downfield shift for C-11 (δC 26.6 ppm in pestalafuranone F vs. 68.0 ppm in pestalafuranone B), confirming structural simplification .

Properties

CAS No.

146731-14-8

Molecular Formula

C18H17ClNNaO4S

Molecular Weight

401.8 g/mol

IUPAC Name

sodium 2-[2-[[(4-chlorophenyl)sulfonylamino]methyl]-2,3-dihydro-1H-inden-5-yl]acetate

InChI

InChI=1S/C18H18ClNO4S.Na/c19-16-3-5-17(6-4-16)25(23,24)20-11-13-8-14-2-1-12(10-18(21)22)7-15(14)9-13;/h1-7,13,20H,8-11H2,(H,21,22);/q;+1/p-1

InChI Key

UEPBEZPJELQKJV-UHFFFAOYSA-M

Isomeric SMILES

C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]

Canonical SMILES

C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+-)sodium (2-(4-(chlorophenyl)sulfonylaminomethyl)indan-5-yl) acetate monohydrate
Z 335

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-335 involves several key steps:

    Curtius Rearrangement: Indanylacetic acid is treated with diphenylphosphoryl azide in the presence of benzyl alcohol to form benzyl carbamate.

    Hydrogenolytic Deprotection: The benzyl carbamate is then deprotected using a palladium catalyst to yield an amine.

    Condensation: The amine is condensed with 4-chlorobenzenesulfonyl chloride to form a sulfonamide.

    Friedel-Crafts Reaction: The sulfonamide undergoes a Friedel-Crafts reaction with ethyl α-chloro-α-(methylsulfanyl)acetate and tin(IV) chloride to produce a sulfide.

    Reductive Treatment: The methylthio group is removed by treatment with zinc dust in acetic acid.

    Alkaline Hydrolysis: The final step involves the alkaline hydrolysis of the indanylacetic ester to yield the carboxylic acid, which is isolated as the sodium salt.

Industrial Production Methods

Industrial production methods for Z-335 would likely involve scaling up the laboratory synthesis process, ensuring that each step is optimized for yield and purity. This would include the use of large-scale reactors for the Curtius rearrangement, hydrogenolytic deprotection, and Friedel-Crafts reaction, as well as efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Z-335 undergoes several types of chemical reactions, including:

    Substitution Reactions: The synthesis involves nucleophilic substitution reactions, such as the condensation of the amine with 4-chlorobenzenesulfonyl chloride.

    Reductive Reactions: The removal of the methylthio group using zinc dust in acetic acid is an example of a reductive reaction.

    Hydrolysis: The final step of the synthesis involves alkaline hydrolysis to form the carboxylic acid.

Common Reagents and Conditions

    Diphenylphosphoryl Azide: Used in the Curtius rearrangement.

    Palladium Catalyst: Used for hydrogenolytic deprotection.

    4-Chlorobenzenesulfonyl Chloride: Used in the condensation reaction.

    Tin(IV) Chloride: Used in the Friedel-Crafts reaction.

    Zinc Dust and Acetic Acid: Used for reductive treatment.

    Alkaline Conditions: Used for hydrolysis.

Major Products

The major product of these reactions is the sodium salt of Z-335, which is the active form of the compound used in therapeutic applications.

Scientific Research Applications

Z-335 has a range of scientific research applications:

Mechanism of Action

Z-335 exerts its effects by antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking these receptors, Z-335 inhibits platelet aggregation and vasoconstriction, which can be beneficial in treating conditions like arterial occlusive diseases . The molecular targets involved include the thromboxane A2 receptors on platelets and vascular smooth muscle cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pestalafuranone F is part of a broader family of furanone derivatives. Below is a detailed comparison with structurally related compounds, emphasizing molecular, spectroscopic, and functional differences.

Table 1: Structural and Spectroscopic Comparison of Pestalafuranones

Compound Molecular Formula Oxygen Atoms Key Structural Feature ¹H-NMR (H-11, δ ppm) ¹³C-NMR (C-11, δ ppm) Biological Activity (Reported)
Pestalafuranone A (1) C₁₁H₁₄O₃ 3 Oxymethine group at C-11 4.53 68.0 Antimicrobial, cytotoxic
Pestalafuranone B (2) C₁₁H₁₄O₃ 3 Oxymethine group at C-11 4.53 68.0 Moderate antifungal activity
Pestalafuranone F (3) C₁₁H₁₄O₂ 2 Methylene unit at C-11 (alkylation) 2.28 26.6 Underexplored; predicted lower polarity

Key Findings :

Structural Divergence: Pestalafuranone F lacks the hydroxyl group present in pestalafuranones A and B, resulting in a reduced oxygen count (C₁₁H₁₄O₂ vs. C₁₁H₁₄O₃) . This alkylation modifies solubility and bioavailability, as evidenced by its isolation as a pale yellow oil (vs. colorless powders for A and B) .

Spectroscopic Evidence: The ΔδH −2.25 ppm and ΔδC −41.4 ppm for H-11/C-11 in pestalafuranone F vs. B confirm the loss of electronegative oxygen . These shifts align with known alkylation effects in NMR, where deshielding decreases in the absence of electronegative substituents.

Functional Implications: While pestalafuranones A and B exhibit antimicrobial and cytotoxic properties, pestalafuranone F’s bioactivity remains uncharacterized. The reduced polarity of pestalafuranone F may enhance membrane permeability, a hypothesis supported by computational studies on similar furanones .

Methodological Considerations

  • Analytical Challenges: Structural elucidation relied on NMR and HREIMS, as mass spectrometry alone cannot differentiate isomers (e.g., pestalafuranones A/B vs. F) without fragmentation data .
  • Data Reproducibility : Cross-referencing with databases like PubChem and METLIN ensured accurate mass validation but highlighted risks of misidentification in isomer-rich compound classes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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